molecular formula C22H24Si B140883 Dimethyl-bis(2-methyl-1H-inden-1-yl)silane CAS No. 143232-13-7

Dimethyl-bis(2-methyl-1H-inden-1-yl)silane

Cat. No. B140883
M. Wt: 316.5 g/mol
InChI Key: XXHUSANMBSHRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-bis(2-methyl-1H-inden-1-yl)silane is a heterocyclic organic compound . It has the molecular formula C22H24Si and a molecular weight of 316.51 g/mol .


Molecular Structure Analysis

The molecular structure of Dimethyl-bis(2-methyl-1H-inden-1-yl)silane consists of a silicon atom bonded to two methyl groups and two 2-methyl-1H-inden-1-yl groups . The InChI Key is XXHUSANMBSHRKP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Dimethyl-bis(2-methyl-1H-inden-1-yl)silane has a boiling point of 445.3ºC at 760 mmHg and a melting point of 92-99ºC (lit.) . It has a density of 1.06g/cm³ .

properties

CAS RN

143232-13-7

Product Name

Dimethyl-bis(2-methyl-1H-inden-1-yl)silane

Molecular Formula

C22H24Si

Molecular Weight

316.5 g/mol

IUPAC Name

dimethyl-bis(2-methyl-1H-inden-1-yl)silane

InChI

InChI=1S/C22H24Si/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22/h5-14,21-22H,1-4H3

InChI Key

XXHUSANMBSHRKP-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C1[Si](C)(C)C3C(=CC4=CC=CC=C34)C

Canonical SMILES

CC1=CC2=CC=CC=C2C1[Si](C)(C)C3C(=CC4=CC=CC=C34)C

Other CAS RN

143232-13-7

synonyms

DIMETHYLBIS(2-METHYL-1H-INDEN-1-YL)SILAN E

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 500 ml glass reactor, 4.3 g (33 mmole) of 2-methylindene was dissolved in 80 ml of tetrahydrofuran, to which 21 ml of 1.6M n-butyllithium in hexane was slowly added under cooling. After the mixture was stirred at room tempearture for 1 hour, it was cooled again, and 2.1 g of dimethyldichlorosilane was added dropwise. After the mixture was stirred at room temperature for 12 hours, 50 ml of water was added, and the organic phase was separated and dried to give 3.5 g of dimethylbis(2-methylindenyl)silane.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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2.1 g
Type
reactant
Reaction Step Two
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Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 500-ml glass reaction vessel, 4.3 g (33 mmol) of 2-methylindene was dissolved in 80 ml of tetrahydrofuran. 21 ml of a 1.6 M hexane solution of n-butyllithium was slowly added dropwise to the reaction vessel while cooling. The mixture was stirred at room temperature for one hour, and then cooled again. To this mixture, 2.1 g of dimethyldichlorosilane was slowly added dropwise, and the resulting mixture was stirred at room temperature for 12 hours. 50 ml of water was added to the mixture, and the organic phase was fractionated and dried to give 3.5 g of dimethylbis-(2-methylindenyl)silane.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 g
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80 mL
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50 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

8.0 g (61.4 mmoles) of 2-methylindene are introduced into 175 mL of toluene and 13 mL of THF, and 24.6 mL of n-butyllithium (2.5 M in toluene) are added without interruption at room temperature. After this addition is complete, the mixture is heated to 80° C. and stirred at this temperature for one hour. It is allowed to cool to 40° C., then 3.96 g (30.7 mmoles) of dimethyldichlorosilane are slowly added dropwise. After this addition, the reaction solution is stirred for three hours at 60° C. and then overnight at room temperature. 70 mL of water are added and the phases that form are separated. The organic phase is washed with 100 mL of water, and the aqueous phase is extracted three times with a total of 100 mL of toluene. The combined organic phases are dried over magnesium sulfate. After separation of the magnesium sulfate, the solvent is removed and the residue is purified by column chromatography. The desired product is isolated in a yield of 8.16 g (84%) (purity 99%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
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24.6 mL
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Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In a 500 ml a reaction vessel made of glass, 4.3 g (33 mmol) of 2-methylindene was dissolved in 80 ml of tetrahydrofuran, and 21 ml of a 1.6M hexane solution of n-butyllithium was gradually added dropwise to the solution while cooling. The mixture was stirred at room temperature for 1 hour, and then cooled again. To this mixture, 2.1 g of dimethyldichlorosilane was gradually added dropwise, and the mixture was stirred at room temperature for 12 hours. Thereafter, 50 ml of water was added. An organic layer was separated, and dried, thereby giving 3.5 g of dimethylbis(2-methylindenyl)silane.
Quantity
4.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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reactant
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2.1 g
Type
reactant
Reaction Step Three
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80 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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